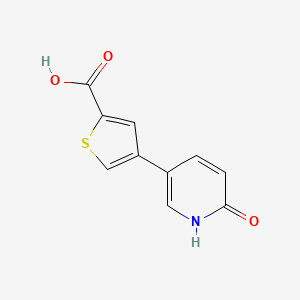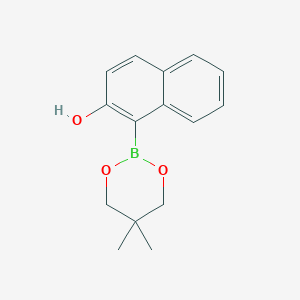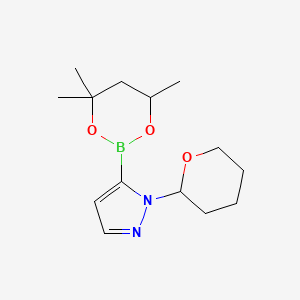
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound used in a variety of scientific research applications. It is a boronic acid derivative, which is a type of organic compound containing a boron atom with an attached hydroxyl group. It is a versatile compound, with a wide range of uses in organic synthesis, catalysis, and various scientific fields. In
科学研究应用
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a versatile compound and has a wide range of scientific research applications. It can be used in organic synthesis as a catalyst for the formation of various organic compounds. It is also used in the synthesis of various pharmaceuticals, such as antifungal and antiviral drugs. Additionally, it has been used in the synthesis of various polymers and can be used as a catalyst for the formation of polymers with specific properties. Furthermore, it has been used in the synthesis of various materials, such as nanomaterials and metal-organic frameworks.
作用机制
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed to involve the formation of a boron-oxygen bond, which is then attacked by an electrophile, such as an organic molecule, to form the desired product. This reaction is believed to be catalyzed by the presence of a metal, such as palladium, which acts as a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane have not yet been fully studied. However, it is believed to have anti-inflammatory, anti-fungal, and antiviral properties. Additionally, it is believed to have an effect on the metabolism of various organic compounds, such as carbohydrates, proteins, and lipids.
实验室实验的优点和局限性
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations for use in laboratory experiments. One of the advantages of this compound is that it is relatively stable and can be stored for extended periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. However, it is also important to note that this compound is toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. One potential direction is the use of this compound in the synthesis of polymers with specific properties, such as improved thermal stability or increased mechanical strength. Additionally, this compound could be used in the synthesis of materials, such as nanomaterials and metal-organic frameworks, for use in various industrial applications. Furthermore, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in various therapeutic treatments.
合成方法
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-chloro-4-methoxyphenylboronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst, such as palladium, to form the desired compound. The reaction is typically conducted in an aqueous solution at a temperature of around 80°C. The reaction is then followed by a purification process, which involves the use of various techniques, such as recrystallization and column chromatography, to remove any impurities and obtain the desired compound.
属性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSBMHGPHECHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)












